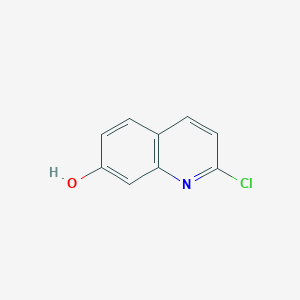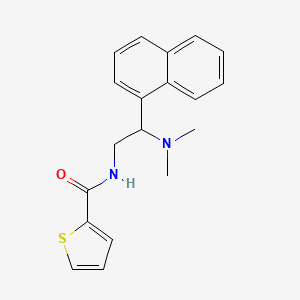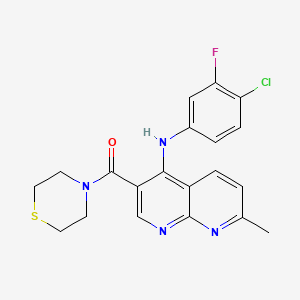![molecular formula C10H14LiNS B2678980 Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate CAS No. 2343963-97-1](/img/structure/B2678980.png)
Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate is an organolithium compound with the molecular formula C₁₀H₁₄LiNS It is a lithium salt of a thiolate anion, where the thiolate group is attached to a benzene ring substituted with a dimethylaminoethyl group
科学的研究の応用
Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Investigated for its potential use in drug development, particularly in targeting thiol-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate typically involves the reaction of 2-[(1S)-1-(dimethylamino)ethyl]benzenethiol with a lithium base such as lithium hydride or lithium metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
2-[(1S)-1-(dimethylamino)ethyl]benzenethiol+LiH→this compound+H2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate can undergo various types of chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The lithium atom can be substituted by other metal cations or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the thiolate anion.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
作用機序
The mechanism of action of Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate involves its ability to act as a nucleophile due to the presence of the thiolate anion. The compound can readily donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Lithium;2-[(1S)-1-(dimethylamino)ethyl]phenylsulfanide
- Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenesulfonate
Uniqueness
Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate is unique due to its specific substitution pattern on the benzene ring and the presence of the thiolate group. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.Li/c1-8(11(2)3)9-6-4-5-7-10(9)12;/h4-8,12H,1-3H3;/q;+1/p-1/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSWILLQRSSZQJ-QRPNPIFTSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1=CC=CC=C1[S-])N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[C@@H](C1=CC=CC=C1[S-])N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14LiNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B2678900.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2678904.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678906.png)
![1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2678907.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide hydrochloride](/img/structure/B2678908.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2678909.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2678910.png)


![1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2678914.png)

![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)
